
(4-Acetyloxy-2,5-ditert-butylphenyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetyloxy-2,5-ditert-butylphenyl) acetate is a chemical compound with the molecular formula C18H26O4 and a molecular weight of 306.402 g/mol . It is also known by its IUPAC name, 2,4-diacetoxy-1,4-di-tert-butylbenzene . This compound belongs to the class of aromatic esters and is characterized by the presence of two tert-butyl groups and two acetoxy groups attached to a benzene ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyloxy-2,5-ditert-butylphenyl) acetate typically involves the acetylation of 2,5-ditert-butylphenol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反応の分析
Types of Reactions
(4-Acetyloxy-2,5-ditert-butylphenyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,5-ditert-butylphenol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(4-Acetyloxy-2,5-ditert-butylphenyl) acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Acetyloxy-2,5-ditert-butylphenyl) acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding phenol derivative. This phenol derivative can then interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
2,4-Diacetoxy-1,4-di-tert-butylbenzene: A closely related compound with similar structural features.
2,5-Ditert-butylphenol: A precursor in the synthesis of (4-Acetyloxy-2,5-ditert-butylphenyl) acetate.
4-Acetyloxy-2,5-dimethylphenyl acetate: A compound with similar functional groups but different alkyl substituents.
Uniqueness
This compound is unique due to the presence of both acetoxy and tert-butyl groups, which confer specific chemical and physical properties. These properties make it a valuable compound in various research and industrial applications .
特性
CAS番号 |
900-02-7 |
|---|---|
分子式 |
C18H26O4 |
分子量 |
306.4 g/mol |
IUPAC名 |
(4-acetyloxy-2,5-ditert-butylphenyl) acetate |
InChI |
InChI=1S/C18H26O4/c1-11(19)21-15-9-14(18(6,7)8)16(22-12(2)20)10-13(15)17(3,4)5/h9-10H,1-8H3 |
InChIキー |
WLKNHGFKRADSDX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1C(C)(C)C)OC(=O)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)

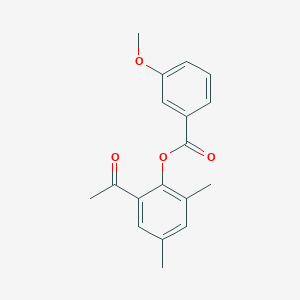
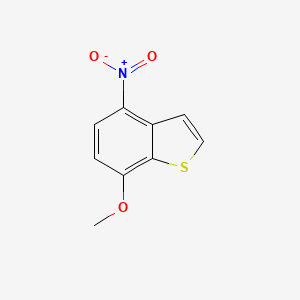
![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
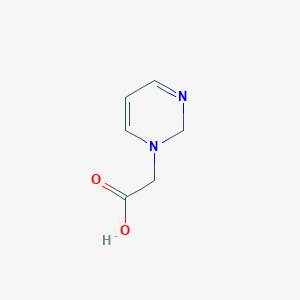
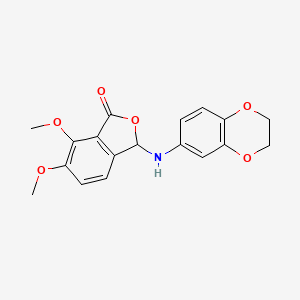
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)

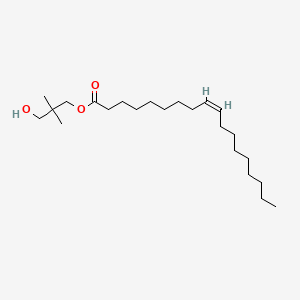
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)
